molecular formula C16H19N3O3 B1405586 phenyl 4-{[(2,2-dimethylpropyl)amino]carbonyl}-1H-imidazole-5-carboxylate CAS No. 1785762-28-8

phenyl 4-{[(2,2-dimethylpropyl)amino]carbonyl}-1H-imidazole-5-carboxylate

Cat. No.: B1405586
CAS No.: 1785762-28-8
M. Wt: 301.34 g/mol
InChI Key: RNFLLRTWWIQDSH-UHFFFAOYSA-N
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Description

Phenyl 4-{[(2,2-dimethylpropyl)amino]carbonyl}-1H-imidazole-5-carboxylate is a synthetic imidazole derivative characterized by a phenyl ester at position 5 of the imidazole ring and a neopentyl (2,2-dimethylpropyl) carboxamide group at position 4. Its IUPAC name reflects the substitution pattern: the phenyl ester (C₆H₅-O-CO-) at position 5 and the carboxamide (-CONH-(C(CH₃)₃)) at position 5.

Properties

IUPAC Name

phenyl 4-(2,2-dimethylpropylcarbamoyl)-1H-imidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-16(2,3)9-17-14(20)12-13(19-10-18-12)15(21)22-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNFLLRTWWIQDSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CNC(=O)C1=C(NC=N1)C(=O)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Phenyl 4-{[(2,2-dimethylpropyl)amino]carbonyl}-1H-imidazole-5-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C15_{15}H20_{20}N4_{4}O3_{3}
  • Molecular Weight : 304.35 g/mol

Antitumor Activity

Recent studies have highlighted the antitumor potential of imidazole derivatives, including this compound. In vitro assays demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it showed activity against human melanoma and prostate cancer cell lines with IC50_{50} values ranging from 5 to 15 μM, indicating its potential as a therapeutic agent for resistant tumors .

Cell Line IC50_{50} (μM)
A375 (melanoma)10
WM-164 (melanoma)8
LNCaP (prostate)12
PC-3 (prostate)15

The mechanism by which this compound exerts its antitumor effects appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, it has been suggested that the compound may interfere with the PI3K/Akt and MAPK pathways, which are crucial for cancer cell growth and survival .

Inhibition of Enzymatic Activity

Beyond its antitumor properties, this compound has been evaluated for its inhibitory effects on various enzymes. For example, studies have shown that it can inhibit carbonic anhydrase isoforms, which play a role in maintaining pH balance in tissues and are implicated in tumor progression . The inhibition percentages were reported to be lower than standard inhibitors like acetazolamide but still significant enough to warrant further investigation.

Case Studies

  • Study on Melanoma Cell Lines :
    A study assessed the efficacy of this compound against melanoma cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner.
  • Prostate Cancer Research :
    Another study focused on prostate cancer cell lines where the compound was found to induce apoptosis through caspase activation. This suggests that this compound may trigger programmed cell death pathways in malignant cells.

Scientific Research Applications

Anticancer Properties

Research indicates that imidazole derivatives, including those related to phenyl 4-{[(2,2-dimethylpropyl)amino]carbonyl}-1H-imidazole-5-carboxylate, exhibit significant anticancer activity. For instance, a study highlighted the development of novel aryl-imidazole compounds that effectively target drug-resistant tumors by inhibiting tubulin polymerization, which is crucial for cancer cell proliferation. The mechanism involves competitive binding to the colchicine site on the tubulin dimer . This suggests that similar derivatives could be explored for their anticancer potential.

Pharmacological Activity

The compound has been investigated for its potential pharmacological activities beyond oncology. Its structural framework allows for modifications that can enhance bioactivity against various biological targets. For example, imidazole-based compounds have been noted for their interactions with cannabinoid receptors, which are implicated in numerous physiological processes and disease states . This opens avenues for exploring its efficacy in treating conditions mediated by these receptors.

Polymer Chemistry Applications

In polymer chemistry, imidazole derivatives have been utilized as initiators for polymerization processes. The unique chemical properties of imidazoles allow them to act as effective catalysts in atom transfer radical polymerization (ATRP), facilitating the synthesis of polymers with controlled architectures and functionalities . This application is particularly relevant in developing advanced materials with specific mechanical and thermal properties.

Case Studies and Research Findings

StudyFocus AreaFindings
Anticancer ActivityNovel aryl-imidazole compounds showed potent inhibition of drug-resistant tumor growth through tubulin interaction.
Polymer ChemistryImidazoles used as catalysts in ATRP resulted in well-defined polymer structures with enhanced properties.
Pharmacological PotentialCompounds targeting cannabinoid receptors may offer therapeutic benefits for pain management and other conditions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural Comparison of Imidazole Derivatives
Compound Name / ID Position 4 Substituent Position 5 Substituent Key Features
Target Compound Neopentyl carboxamide Phenyl ester Bulky neopentyl group, ester moiety
Olmesartan Medoxomil () Biphenylmethyl-tetrazole complex (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl ester Prodrug ester, angiotensin II antagonist
Ethyl 1-hydroxy-4-methyl-2-[4-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylate (1f, ) Methyl Ethyl ester Low cytotoxicity (CC₅₀ = 321.97 μM), high SI (919)
4-[(Benzylamino)carbonyl]-5-[(benzyloxy-S-phenylalanyl)carbonyl]-1H-imidazole (5{101}, ) Benzyl carboxamide Benzyloxy-phenylalanyl Peptide-conjugated imidazole
Ethyl 2-Phenyl-1H-imidazole-4(5)-carboxylate (4a, ) None (position 4 unsubstituted) Ethyl ester Simpler structure, no carboxamide

Key Observations :

  • Ester vs.
Table 2: Activity Profiles of Selected Imidazole Derivatives
Compound Cytotoxicity (CC₅₀) Antiviral Activity (SI) Therapeutic Application
Target Compound Not reported Not reported Discontinued; research use only
Olmesartan Medoxomil Low (prodrug) N/A Hypertension (angiotensin II antagonist)
Compound 1f () 321.97 μM SI = 919 Antiviral (VACV inhibition)
Compound 1e () 45.7 μM SI = 102 Cytotoxic, moderate antiviral
Carboxamides 2d, 2e, 2f () Non-cytotoxic No VACV inhibition Inactive in antiviral assays

Key Findings :

  • The target compound lacks reported activity data, but structural analogs highlight critical trends. For example: Cytotoxicity: Bulky substituents (e.g., cyclopropyl in ) correlate with reduced activity, suggesting the neopentyl group may hinder target engagement .

Reasons for Discontinuation

The discontinuation of phenyl 4-{[(2,2-dimethylpropyl)amino]carbonyl}-1H-imidazole-5-carboxylate () may stem from:

Synthetic Challenges : Neopentyl groups can complicate synthesis or purification.

Poor Pharmacokinetics : Bulkiness may impede membrane permeability or metabolic stability.

Preparation Methods

Regioselective Functionalization of Imidazole Ring

  • A key approach involves regioselective substitution at the imidazole C-4 and C-5 positions. Methods use blocking groups or selective halogenation at C-2 to direct substitution at C-5, facilitating subsequent esterification or amide formation.
  • Use of perhaloalkanes and N–F electrophilic fluorinating agents as halogen sources allows selective halogenation, which serves as a handle for nucleophilic substitution with amines or carboxylates.
  • Scale-up synthesis emphasizes minimizing polymeric by-products such as those formed by dichlorocarbene intermediates, which complicate purification.

Amide Bond Formation with 2,2-Dimethylpropyl Amine

  • The amino carbonyl substituent is typically introduced by reacting the imidazole carboxylic acid or activated ester intermediate with 2,2-dimethylpropyl amine under conditions favoring amide bond formation.
  • Carbodiimide-based coupling agents or acid chlorides derived from the imidazole carboxylate can be used to activate the carboxyl group before amine coupling.
  • Protection/deprotection strategies may be employed to prevent side reactions on the imidazole nitrogen during amide formation.

Esterification to Form Phenyl Carboxylate

  • The 5-carboxylate group is converted into the phenyl ester via classical esterification methods:
    • Acid chloride formation followed by reaction with phenol.
    • Fischer esterification using phenol and acid catalyst.
  • Careful control of reaction conditions prevents hydrolysis or over-esterification.

Representative Preparation Methodology

Stepwise Synthesis Outline

Step Reaction Key Reagents Conditions Notes
1 Selective halogenation of imidazole ring Perhaloalkane or N–F electrophilic fluorinating agent Controlled temperature, inert atmosphere Blocks C-2 position to direct substitution
2 Nucleophilic substitution at C-5 Phenol or phenyl ester precursor Base catalysis or acid chloride intermediate Forms phenyl ester at C-5
3 Activation of carboxyl group Carbodiimide (e.g., EDC), acid chloride formation Mild conditions to avoid ring degradation Prepares for amide coupling
4 Amide coupling with 2,2-dimethylpropyl amine 2,2-dimethylpropyl amine Room temperature to reflux, solvent such as dichloromethane or DMF Forms the amino carbonyl substituent at C-4
5 Purification Crystallization, chromatography Solvent systems tailored to product solubility Removes polymeric and side products

Detailed Research Findings and Data

Yield and Purity Optimization

  • Synthetic methods reported achieve high yields (~90%) for intermediate imidazole derivatives using regioselective halogenation and substitution.
  • Side reactions producing polymeric impurities can be minimized by controlling halogenation conditions and using appropriate scavengers.
  • Crystallization from ethanol or other suitable solvents provides high purity final products.

One-Pot and Sequential Procedures

  • Sequential one-pot procedures have been developed for related imidazole derivatives involving condensation of amines with cyanoacetate derivatives followed by ring closure to form imidazole cores.
  • Although these methods focus on imidazolidine-4-ones, the principles of amine addition and ester formation under mild heating (around 70 °C) with triethylamine activation apply to related imidazole synthesis.

Scale-Up Considerations

  • Large-scale synthesis requires minimizing hazardous by-products (e.g., dichlorocarbene) and simplifying purification.
  • Use of inexpensive reagents and fewer synthetic steps improves scalability and cost-effectiveness.
  • The described methods support production of multi-gram quantities with consistent regioselectivity and yield.

Summary Table of Preparation Methods

Preparation Aspect Method Description Advantages Challenges
Regioselective Halogenation Use of perhaloalkanes or N–F agents to block C-2, direct substitution at C-5 High regioselectivity, scalable Control of polymeric by-products
Esterification Phenol reaction with acid chloride or Fischer esterification Efficient phenyl ester formation Requires careful control to avoid hydrolysis
Amide Coupling Carbodiimide or acid chloride activation followed by amine addition High yield amide bond formation Possible side reactions on imidazole ring
One-Pot Sequential Synthesis Condensation of amines with cyanoacetate derivatives, ring closure Time-efficient, cost-effective Limited to certain imidazole derivatives
Purification Crystallization and chromatography High purity product Removal of polymeric impurities

Q & A

Q. What are the recommended analytical methods for characterizing phenyl 4-{[(2,2-dimethylpropyl)amino]carbonyl}-1H-imidazole-5-carboxylate and verifying its purity?

Methodological Answer: A combination of chromatographic and spectroscopic techniques is critical for structural elucidation and purity assessment:

  • HPLC : Employ reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to quantify impurities and assess purity thresholds (≥98%) .
  • FTIR : Confirm functional groups (e.g., carbonyl stretch at ~1650–1750 cm⁻¹ for the carbamoyl group) .
  • NMR : Use ¹H/¹³C NMR to verify substituent positions on the imidazole ring (e.g., phenyl carboxylate at position 5, carbamoyl at position 4) .
  • Elemental Analysis : Validate empirical formula consistency (e.g., C, H, N content within ±0.3% of theoretical values) .

Q. Table 1: Key Analytical Parameters

TechniqueParametersTarget DataReference
HPLCC18 column, 254 nm UV, 1.0 mL/min flowPurity ≥98%, impurity ≤0.1%
FTIRATR mode, 400–4000 cm⁻¹Carbamoyl C=O stretch (~1680 cm⁻¹)
¹H NMRDMSO-d6, 500 MHzImidazole proton shifts (δ 7.5–8.5 ppm)

Q. How can researchers optimize the synthesis of this compound to improve yield and reproducibility?

Methodological Answer: Synthetic optimization involves:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance carbamoylation efficiency compared to ethers or alcohols .
  • Catalyst Use : Tertiary amines (e.g., triethylamine) improve reaction rates during coupling steps .
  • Temperature Control : Maintain 60–80°C for imidazole ring closure to minimize side products .
  • Intermediate Purification : Recrystallize intermediates (e.g., imidazole-5-carboxylate precursors) from DMF/acetic acid mixtures to remove unreacted starting materials .

Q. Table 2: Synthesis Optimization Variables

VariableOptimal ConditionYield ImprovementReference
SolventDMF+15–20%
CatalystTriethylamine+10% (reduced side products)
Temperature70°C+12% (vs. 50°C)

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental binding affinities of this compound in enzyme inhibition studies?

Methodological Answer: Address discrepancies through:

  • Docking Refinement : Use flexible docking algorithms (e.g., induced-fit docking) to account for receptor conformational changes .
  • MD Simulations : Run 100-ns molecular dynamics (MD) simulations in explicit solvent to assess binding stability (e.g., RMSD <2.0 Å) .
  • Experimental Validation : Perform isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔG, ΔH) and compare with computational ΔG predictions .
  • Structural Analog Comparison : Cross-validate results using structurally similar imidazole-carboxylates with known binding data (e.g., 1-phenyl-1H-imidazole-5-carboxylic acid derivatives) .

Q. How should researchers design stability studies to evaluate the degradation pathways of this compound under varying environmental conditions?

Methodological Answer: Adopt a tiered approach:

  • Forced Degradation : Expose the compound to accelerated conditions (e.g., 40°C/75% RH, UV light, acidic/alkaline hydrolysis) and monitor degradation products via LC-MS .
  • Mechanistic Studies : Use isotopic labeling (e.g., ¹⁸O in carboxylate groups) to track hydrolysis pathways .
  • Ecotoxicity Assessment : Follow protocols from Project INCHEMBIOL to evaluate abiotic/biotic transformations (e.g., soil/water compartment models) .

Q. Table 3: Stability Study Design

ConditionParametersAnalytical MethodKey Degradation Product
Acidic Hydrolysis0.1 M HCl, 70°C, 24hLC-MSDecarboxylated imidazole
UV Light300–400 nm, 48hHPLC-PDAN-dealkylated derivative
Oxidative3% H₂O₂, 24hFTIRSulfoxide (if thioether present)

Q. What methodologies are recommended for investigating the structure-activity relationship (SAR) of modifications to the carbamoyl group in this compound?

Methodological Answer:

  • Analog Synthesis : Replace the 2,2-dimethylpropylamino group with sterically/electronically varied amines (e.g., cyclohexyl, trifluoroethyl) .
  • Enzymatic Assays : Test analogs against target enzymes (e.g., kinases, proteases) using fluorescence-based activity assays .
  • QSAR Modeling : Develop 3D-QSAR models (e.g., CoMFA) using IC₅₀ data from analogs to map steric/electrostatic contributions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
phenyl 4-{[(2,2-dimethylpropyl)amino]carbonyl}-1H-imidazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
phenyl 4-{[(2,2-dimethylpropyl)amino]carbonyl}-1H-imidazole-5-carboxylate

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